N-Methoxyphenyl Substituent Enhances DSSC Open-Circuit Voltage
In a comparative study of D–π–A type indole-based dyes for DSSCs, the compound featuring an N-methoxyphenyl secondary donor group exhibited the highest open-circuit voltage (Voc) among the synthesized series. This performance is directly attributed to the electron-donating effect of the 4-methoxyphenyl group at the N1 position [1]. While a specific value for 1-(4-methoxyphenyl)-2-phenyl-1H-indole itself is not provided, the study establishes that the N-methoxyphenyl substitution motif is optimal for maximizing Voc in this class of dyes, providing a strong class-level inference for the target compound's potential in this application.
| Evidence Dimension | Open-Circuit Voltage (Voc) of Indole-Based DSSC Dyes |
|---|---|
| Target Compound Data | Highest Voc value observed among the series of synthesized D–π–A indole dyes, indicating superior potential for maximum power output [1]. |
| Comparator Or Baseline | Indole-based dyes with different secondary donor groups (e.g., N-hexyloxyphenyl) or no secondary donor. |
| Quantified Difference | Not numerically quantified; the methoxyphenyl-substituted dye is stated to have the greatest Voc value [1]. |
| Conditions | DSSC device testing; D–π–A type indole-based compounds designed and synthesized as active photosensitizers [1]. |
Why This Matters
Higher Voc directly correlates with improved power conversion efficiency in DSSCs, making N-methoxyphenyl-substituted indoles a preferred scaffold for materials procurement in photovoltaic R&D.
- [1] Roys, K. E., et al. Identification of novel indole-based dyes as active photo-sensitizers: Synthesis, photophysical, electrochemical and computational investigation. Optical Materials, 2023, 145, 114392. View Source
